molecular formula C7H12N2OS B13524805 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine

1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine

Cat. No.: B13524805
M. Wt: 172.25 g/mol
InChI Key: VTSAAELCLTVSEK-UHFFFAOYSA-N
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Description

1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl and N-methylmethanamine groups. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the methoxymethyl and N-methylmethanamine groups .

Industrial Production Methods

Industrial production of thiazole derivatives often employs microwave-assisted synthesis and other advanced techniques to enhance yield and reduce reaction times. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers

Mechanism of Action

The mechanism of action of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl and N-methylmethanamine groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1-[2-(methoxymethyl)-1,3-thiazol-4-yl]-N-methylmethanamine

InChI

InChI=1S/C7H12N2OS/c1-8-3-6-5-11-7(9-6)4-10-2/h5,8H,3-4H2,1-2H3

InChI Key

VTSAAELCLTVSEK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CSC(=N1)COC

Origin of Product

United States

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